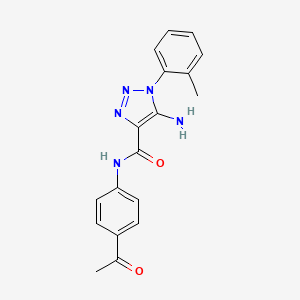

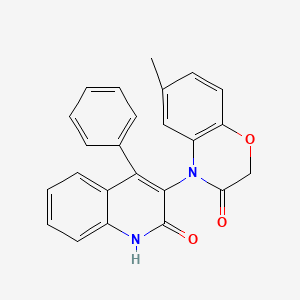

![molecular formula C19H17N3O2S B4616230 N-(二苯甲基)-2-[(4-羟基-2-嘧啶基)硫]乙酰胺](/img/structure/B4616230.png)

N-(二苯甲基)-2-[(4-羟基-2-嘧啶基)硫]乙酰胺

描述

Synthesis Analysis

The synthesis of related heterocyclic derivatives of guanidine, which might share synthetic pathways with the target compound, involves the reaction of ketene with specific guanidine derivatives. A compound, N-(2-dimethylamino-4-oxo-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidin-6-ylidene)acetamide, was proposed based on the crystal structure of its hydrolysis product, suggesting a complex synthesis process involving multiple steps and specific reagents (Banfield, Fallon, & Gatehouse, 1987).

Molecular Structure Analysis

Crystal structure analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide and its chlorophenyl variant revealed a folded conformation around the methylene carbon of the thioacetamide bridge. This suggests that similar structural features might be present in N-(diphenylmethyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide, highlighting the significance of intramolecular N—H⋯N hydrogen bonds in stabilizing the structure (Subasri et al., 2016).

Chemical Reactions and Properties

Physical Properties Analysis

While specific studies on the physical properties of N-(diphenylmethyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide are not directly available, analyses of structurally related compounds can provide insights. For instance, the crystallography of closely related structures reveals important details about solubility, melting points, and molecular conformations, which are critical for understanding the physical characteristics of such compounds.

Chemical Properties Analysis

The chemical properties of related compounds, including their reactivity, stability, and interactions with biological molecules, can shed light on the chemical behavior of N-(diphenylmethyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide. For example, the study of N-((Diphenylamino)methyl)acetamide and its metal chelates highlighted the importance of the ligand's structure in determining its reactivity and the potential for forming complexes with metals, which could be relevant for understanding the coordination chemistry of the target compound (Muruganandam, Kumar, & Balasubramania, 2013).

科学研究应用

抗炎和镇痛特性

- 药理特性:一项研究探索了相关化合物二苯吡酰胺的药理特性,该化合物显示出显着的抗炎、镇痛、解热和促尿酸排泄特性。该化合物在大鼠佐剂性多关节炎模型中比苯丁唑酮更有效,并且与吲哚美辛和乙酰水杨酸等其他药物相比,毒性和溃疡生成活性更低 (Caliari 等,1977)。

神经药理学

- 多巴胺转运蛋白相互作用:对 2-[(二苯甲基)亚磺酰基]乙酰胺类似物(如莫达非尼)的研究表明,它与多巴胺转运蛋白 (DAT) 的独特结合不同于可卡因。此特性可能对治疗精神兴奋剂滥用有影响。研究还强调了分子结构在决定对 DAT 的选择性而非血清素转运蛋白中的作用 (Okunola-Bakare 等,2014)。

除草剂代谢

- 大鼠中的除草剂代谢:敌稗是一种除草剂和结构相关的化合物,研究了其在大鼠中的代谢。发现它被很好地吸收并代谢成可排泄的形式,主要是通过 N-脱烷基化 (McMahon & Sullivan,1965)。

杂环化学

- 形成和结构测定:研究涉及杂环衍生物的形成和 X 射线结构测定,如 2-二甲氨基-7,8-二苯基-4,6-二氢吡咯并[1,2-a]嘧啶-4,6-二酮。此类研究提供了对复杂有机化合物的结构和化学性质的宝贵见解 (Banfield 等,1987)。

阿片受体研究

- 阿片受体拮抗作用:DIPPA 是一种有效的阿片受体拮抗剂,已被合成并发现对小鼠中的 kappa 阿片受体表现出选择性和持久的拮抗作用。此类研究对于了解阿片受体相互作用的机制和开发潜在治疗剂具有重要意义 (Chang 等,1994、1995)。

属性

IUPAC Name |

N-benzhydryl-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c23-16-11-12-20-19(22-16)25-13-17(24)21-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,18H,13H2,(H,21,24)(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFZJXJWZPDINE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CSC3=NC=CC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4616148.png)

![N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4616155.png)

![2-{2-[(2,6-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4616163.png)

![3-(2-phenylethyl)-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B4616168.png)

![2-[(N,N-dimethylglycyl)amino]benzamide](/img/structure/B4616193.png)

![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(dipropylamino)phenyl]acrylamide](/img/structure/B4616216.png)

![(3aS*,5S*,9aS*)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4616222.png)

![2-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4616227.png)